molecular formula C8H4BrClFN B1450491 5-Bromo-4-chloro-2-fluorophenylacetonitrile CAS No. 1785359-01-4

5-Bromo-4-chloro-2-fluorophenylacetonitrile

Cat. No.: B1450491
CAS No.: 1785359-01-4
M. Wt: 248.48 g/mol
InChI Key: ZWYLSHRFUNDXGM-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-fluorophenylacetonitrile: is an organic compound with the molecular formula C8H4BrClFN and a molecular weight of 248.48 g/mol . It is a derivative of phenylacetonitrile, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-fluorophenylacetonitrile typically involves the halogenation of phenylacetonitrile derivatives. One common method includes the bromination, chlorination, and fluorination of phenylacetonitrile under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and fluorine sources in the presence of catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylacetonitrile derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-fluorophenylacetonitrile is used as a building block in organic synthesis. It is employed in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In biological and medicinal research, this compound is used to study the effects of halogenated phenylacetonitrile derivatives on biological systems. It may serve as a precursor for the synthesis of biologically active compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics .

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-fluorophenylacetonitrile involves its interaction with molecular targets and pathways in chemical reactions. The presence of halogen atoms on the benzene ring influences its reactivity and interaction with other molecules. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out .

Comparison with Similar Compounds

  • 2-Bromo-4-fluorophenylacetonitrile
  • 5-Bromo-4-chloro-2-fluorobenzoic acid
  • 4-Chloro-2-fluorophenylacetonitrile

Comparison: 5-Bromo-4-chloro-2-fluorophenylacetonitrile is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique arrangement imparts distinct chemical properties, making it different from other similar compounds. For example, the presence of all three halogens in specific positions can influence its reactivity and the types of reactions it can undergo .

Properties

IUPAC Name

2-(5-bromo-4-chloro-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClFN/c9-6-3-5(1-2-12)8(11)4-7(6)10/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYLSHRFUNDXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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